molecular formula C36H58O12 B11931320 (2S,3S,4S,5R,6R)-6-[[(3R,4S,4aR,6aR,6bS,8R,8aR,9S,10S,12aS,14aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

(2S,3S,4S,5R,6R)-6-[[(3R,4S,4aR,6aR,6bS,8R,8aR,9S,10S,12aS,14aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B11931320
M. Wt: 682.8 g/mol
InChI Key: NXUZSZLFZAMZLC-JOCRQPRKSA-N
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Description

The compound (2S,3S,4S,5R,6R)-6-[[(3R,4S,4aR,6aR,6bS,8R,8aR,9S,10S,12aS,14aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic molecule It features multiple hydroxyl groups and a carboxylic acid functional group, making it a polyhydroxy carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of the tetradecahydropicenyl moiety, which is then coupled with a polyhydroxy oxane derivative. Key steps in the synthesis may include:

    Hydroxylation: Introduction of hydroxyl groups to the precursor molecules.

    Coupling Reactions: Formation of the glycosidic bond between the tetradecahydropicenyl moiety and the polyhydroxy oxane derivative.

    Carboxylation: Introduction of the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts to enhance reaction rates and the implementation of purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Conditions may include the use of strong acids or bases to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the carboxylic acid group would produce an alcohol.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its polyhydroxy structure may make it useful in studying carbohydrate-protein interactions.

    Medicine: The compound’s unique structure could be explored for potential therapeutic properties.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and other biomolecules, potentially affecting their function. The tetradecahydropicenyl moiety may also play a role in modulating the compound’s activity by interacting with hydrophobic regions of target molecules.

Comparison with Similar Compounds

Similar Compounds

    Polyhydroxy carboxylic acids: Compounds with multiple hydroxyl groups and a carboxylic acid group, such as gluconic acid.

    Glycosides: Compounds with a sugar moiety linked to another functional group, similar to the glycosidic bond in the compound.

Uniqueness

This compound is unique due to its combination of a polyhydroxy oxane derivative with a tetradecahydropicenyl moiety

Properties

Molecular Formula

C36H58O12

Molecular Weight

682.8 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3R,4S,4aR,6aR,6bS,8R,8aR,9S,10S,12aS,14aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C36H58O12/c1-31(2)13-18-17-7-8-20-32(3)11-10-22(47-30-25(42)23(40)24(41)26(48-30)29(45)46)33(4,15-37)19(32)9-12-34(20,5)35(17,6)14-21(39)36(18,16-38)28(44)27(31)43/h7,18-28,30,37-44H,8-16H2,1-6H3,(H,45,46)/t18-,19+,20+,21+,22+,23-,24-,25+,26-,27+,28+,30+,32-,33+,34+,35+,36-/m0/s1

InChI Key

NXUZSZLFZAMZLC-JOCRQPRKSA-N

Isomeric SMILES

C[C@]12CC[C@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC([C@@H]([C@H]5O)O)(C)C)CO)O)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O

Canonical SMILES

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1O)O)CO)O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)C

Origin of Product

United States

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